
Physical and chemical properties of 8-
Fluoroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
8-Fluoroquinoline-2-carboxylic

acid

Cat. No.: B1437156 Get Quote

An In-depth Technical Guide to 8-Fluoroquinoline-2-carboxylic Acid

Introduction: The Strategic Importance of a
Fluorinated Scaffold
8-Fluoroquinoline-2-carboxylic acid (CAS No. 914208-13-2) is a highly functionalized

heterocyclic compound that has emerged as a valuable building block in medicinal chemistry

and materials science.[1] Its structure, featuring a quinoline core substituted with a fluorine

atom and a carboxylic acid group, provides a unique combination of electronic properties,

reactivity, and metabolic stability. This guide offers a comprehensive overview of its physical

and chemical properties, experimental protocols for its use, and its applications, tailored for

researchers, chemists, and professionals in drug development. The strategic placement of the

fluorine atom is particularly noteworthy, as fluorination is a well-established strategy in drug

design to enhance metabolic stability and modulate pharmacokinetic properties.[1]

Consequently, this scaffold is frequently utilized in the synthesis of kinase inhibitors and novel

antimicrobial and antiparasitic agents.[1]

Molecular Structure and Identification
The foundational characteristics of a molecule are dictated by its structure. 8-Fluoroquinoline-
2-carboxylic acid possesses a rigid, planar quinoline ring system. The fluorine atom at

position 8 and the carboxylic acid at position 2 are key to its distinct properties.
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Molecular Formula: C₁₀H₆FNO₂[2]

Molecular Weight: 191.16 g/mol [2]

SMILES: O=C(O)C1=NC2=C(C=C1)C=CC=C2F[2]

InChI Key: IAHHHCKXIHRMHY-UHFFFAOYSA-N

Caption: Molecular structure of 8-Fluoroquinoline-2-carboxylic acid.

Physical Properties
The physical properties of 8-Fluoroquinoline-2-carboxylic acid are summarized below.

These characteristics are essential for determining appropriate solvents, storage conditions,

and handling procedures.

Property Value Source

Appearance White crystalline powder [1]

Melting Point 126.3 °C [3]

Boiling Point (Predicted) 342.51 °C [3]

Density (Predicted) 1.44 g/cm³ [3]

Water Solubility (Predicted) 790.62 mg/L [3]

Flash Point (Predicted) 164.87 °C [3]

Storage

2-8 °C, in a tightly sealed

container, protected from

moisture and direct sunlight.

[1]

Chemical Properties and Reactivity
The chemical behavior of this molecule is governed by the interplay between the electron-

withdrawing carboxylic acid group, the electronegative fluorine atom, and the quinoline

nitrogen.
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8-Fluoroquinoline-2-carboxylic Acid

Reactive Sites

[F]-Quinoline-[COOH]

Carboxylic Acid (-COOH)
Site of deprotonation (acidity), esterification, amidation.

Position 2

Quinoline Nitrogen
Site of protonation (basicity), potential coordination site.

Position 1

Aromatic Ring
Deactivated for electrophilic substitution. Activated for nucleophilic substitution.

Quinoline Core

Click to download full resolution via product page

Caption: Key reactive sites of 8-Fluoroquinoline-2-carboxylic acid.

Acidity and Basicity
Carboxylic Acid (pKa₁): The carboxylic acid group is the primary acidic site. Its pKa is

influenced by the electron-withdrawing nature of the quinoline ring and the fluorine atom,

which stabilize the carboxylate anion. While an experimental pKa is not readily available, it is

expected to be a moderately strong organic acid, comparable to other quinoline carboxylic

acids.

Quinoline Nitrogen (pKa₂): The lone pair of electrons on the quinoline nitrogen atom imparts

basic properties, allowing it to be protonated in acidic media. The acidity of the conjugate

acid is also influenced by the substituents.

Reactivity of the Carboxylic Acid Group
The -COOH group undergoes reactions typical of carboxylic acids, serving as a versatile

handle for synthetic transformations.[4][5]

Amide Formation: This is one of the most critical reactions for drug development. The

carboxylic acid can be activated, for instance, by conversion to an acid chloride using thionyl

chloride (SOCl₂), followed by reaction with a primary or secondary amine to form an amide.

[6][7] This is a standard method for building more complex molecular architectures.
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Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) or via

the acid chloride intermediate yields the corresponding ester.

Chelation: The arrangement of the carboxylic acid and the quinoline nitrogen allows it to act

as a bidentate chelating agent for various metal ions, a property explored in the broader

class of hydroxyquinoline carboxylic acids.[7][8]

Reactivity of the Fluorinated Quinoline Ring
The presence of both the fluorine atom and the carboxylic acid group significantly influences

the reactivity of the aromatic system. Both are electron-withdrawing groups, which deactivates

the ring toward electrophilic aromatic substitution. Conversely, this electronic profile makes the

ring more susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of

fluoroquinolone antibiotics where a substituent at a nearby position is displaced by a

nucleophile.[9]

Spectroscopic Profile
While specific spectral data for this compound requires experimental acquisition, its

characteristic features can be predicted based on its functional groups.

¹H NMR: The proton of the carboxylic acid (–OH) is expected to appear as a broad singlet far

downfield, typically in the 10-12 ppm range.[10] The aromatic protons on the quinoline ring

would appear between 7.0 and 9.0 ppm, with their exact chemical shifts and coupling

patterns determined by the positions of the fluorine and carboxylic acid substituents.

¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded and would likely

produce a signal in the 160-180 ppm region.[10] The aromatic carbons would appear

between 110-150 ppm, with the carbon attached to the fluorine exhibiting a large C-F

coupling constant.

Infrared (IR) Spectroscopy: Two characteristic absorptions are expected for the carboxylic

acid group. A very broad O-H stretching band from 2500-3300 cm⁻¹ (due to hydrogen-

bonded dimers) and a strong C=O (carbonyl) stretching band around 1710 cm⁻¹.[10]

Mass Spectrometry: The monoisotopic mass is 191.03825 Da.[11] Mass spectrometry would

show a prominent molecular ion peak, and fragmentation patterns would likely involve the
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loss of CO₂ and other characteristic cleavages of the quinoline ring.

Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity, protocols must be designed as self-validating systems where the

rationale for each step is clear and contributes to the reliability of the outcome.

Protocol 1: Synthesis of an Amide Derivative via Acid
Chloride
This protocol details a robust method for coupling 8-fluoroquinoline-2-carboxylic acid with a

generic primary amine (R-NH₂). The conversion to an acid chloride intermediate ensures high

reactivity and yield.

Objective: To synthesize 8-fluoro-N-alkyl/aryl-quinoline-2-carboxamide.

Materials:

8-Fluoroquinoline-2-carboxylic acid

Thionyl chloride (SOCl₂)

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Primary amine (R-NH₂)

Triethylamine (TEA) or Pyridine

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

Activation (Acid Chloride Formation):
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Step 1.1: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or

Ar), add 8-fluoroquinoline-2-carboxylic acid (1.0 eq).

Step 1.2: Add anhydrous DCM (approx. 10 mL per mmol of acid). Stir to suspend the solid.

Step 1.3: Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. Causality: SOCl₂ is a

highly reactive and hazardous reagent; slow addition at low temperature controls the

exothermic reaction and minimizes side products.

Step 1.4: Allow the reaction to warm to room temperature and then heat to reflux for 2-3

hours. Monitor reaction completion by TLC or LC-MS. Rationale: Reflux ensures complete

conversion to the acid chloride. The intermediate is typically not isolated.

Step 1.5: Cool the mixture to room temperature and remove the solvent and excess SOCl₂

under reduced pressure. Trustworthiness: Complete removal of SOCl₂ is critical as it

would quench the amine in the next step.

Amide Coupling:

Step 2.1: Re-dissolve the crude acid chloride in fresh anhydrous DCM under an inert

atmosphere. Cool the solution to 0 °C.

Step 2.2: In a separate flask, dissolve the primary amine (1.1 eq) and a non-nucleophilic

base like triethylamine (1.5 eq) in anhydrous DCM. Expertise: TEA acts as a scavenger for

the HCl generated during the reaction, driving the equilibrium towards product formation

and preventing protonation of the reactant amine.

Step 2.3: Add the amine/base solution dropwise to the stirred acid chloride solution at 0

°C.

Step 2.4: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC

or LC-MS.

Work-up and Purification:

Step 3.1: Quench the reaction by adding water. Transfer the mixture to a separatory

funnel.
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Step 3.2: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove

unreacted acid and HCl), water, and finally brine. System Validation: Each wash removes

specific impurities, ensuring a cleaner crude product.

Step 3.3: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.

Step 3.4: Purify the crude product by column chromatography (e.g., silica gel using a

hexane/ethyl acetate gradient) or recrystallization to obtain the pure amide.

Start:
8-Fluoroquinoline-2-carboxylic Acid

Step 1: Activation
Add SOCl₂ in Anhydrous DCM

Reflux 2-3h

Intermediate:
Acid Chloride (in situ)

Step 2: Coupling
Add R-NH₂ and TEA at 0°C

Stir at RT

Step 3: Work-up
Aqueous Wash (NaHCO₃, Brine)

Step 4: Purification
Column Chromatography or Recrystallization

Final Product:
Pure Amide Derivative

Click to download full resolution via product page

Caption: Workflow for the synthesis of an amide derivative.

Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount. While a specific,

comprehensive safety data sheet (SDS) is not universally available, data from structurally

related fluoroquinolines and carboxylic acids suggest the following precautions.[12][13]

Hazards: May cause skin, eye, and respiratory irritation.[12][13] The toxicological properties

have not been fully investigated.

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

chemical-resistant gloves, and safety glasses or goggles. Handle in a well-ventilated area or

a chemical fume hood.

Storage: Store in a cool, dry place away from incompatible materials. Recommended

storage is in a tightly sealed container at 2-8 °C, protected from light and moisture to prevent

degradation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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